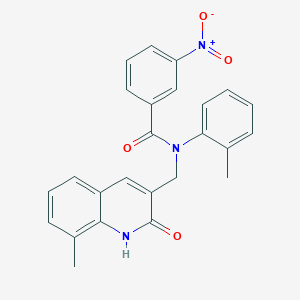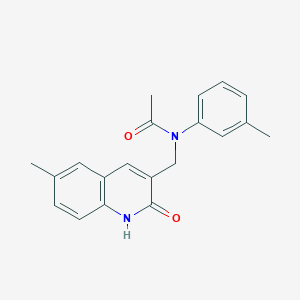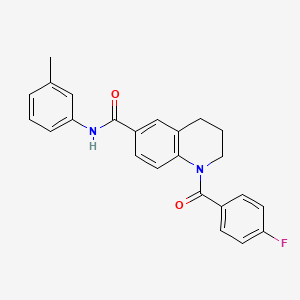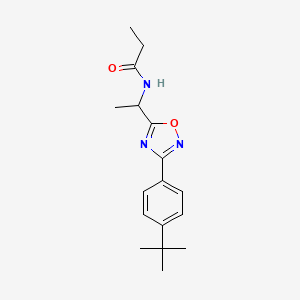
N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. CPOP is a member of the oxadiazole family, which is known for its diverse biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it has been proposed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer progression, inflammation, and microbial growth. N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of protein kinases, which are important regulators of cell growth and survival. N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been reported to induce cell cycle arrest and apoptosis in cancer cells, while at higher concentrations, it can cause DNA damage and cell death. N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been reported to have anti-inflammatory and antimicrobial effects, as mentioned earlier.
实验室实验的优点和局限性
N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and versatility as a building block for the synthesis of new compounds. However, N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. In addition, N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the research on N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of new derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields, such as drug discovery, material science, and nanotechnology. Some specific future directions are:
1. Synthesis of N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide derivatives with improved solubility and bioavailability for better pharmacokinetics.
2. Investigation of the structure-activity relationship of N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide derivatives to identify the key pharmacophores and optimize their potency and selectivity.
3. Elucidation of the molecular targets and signaling pathways involved in the anticancer, anti-inflammatory, and antimicrobial effects of N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.
4. Exploration of the potential applications of N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide-based materials in optoelectronics, sensors, and energy storage devices.
5. Development of N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide-based nanoparticles for targeted drug delivery and imaging in cancer therapy.
In conclusion, N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is needed to fully understand its potential and to develop new compounds with improved pharmacological properties.
合成方法
N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a multi-step process, starting from 2-chlorobenzoic acid and 3,4-dimethoxybenzaldehyde. The first step involves the conversion of 2-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3,4-dimethoxybenzaldehyde in the presence of a base, such as triethylamine, to form the intermediate 3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. The final step involves the cyclization of the prop-2-en-1-one with hydrazine hydrate to form N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.
科学研究应用
N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit potent anticancer activity against various cancer cell lines, such as breast, lung, and colon cancer cells. N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been reported to have anti-inflammatory and antimicrobial properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and infectious diseases.
In drug discovery, N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a scaffold for the development of new drugs with improved pharmacological properties. The oxadiazole moiety of N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to be a versatile pharmacophore that can be modified to enhance the potency and selectivity of drugs. For example, N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide derivatives have been developed as potent inhibitors of protein kinases, which are important targets for cancer therapy.
In material science, N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a building block for the synthesis of new materials with interesting properties, such as luminescence and conductivity. N-(2-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide-based materials have potential applications in optoelectronics, sensors, and energy storage devices.
属性
IUPAC Name |
N-(2-chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-15-8-7-12(11-16(15)26-2)19-22-18(27-23-19)10-9-17(24)21-14-6-4-3-5-13(14)20/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXWIWWJSRHQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate](/img/structure/B7687898.png)
